Oral Bioavailability in NHP vs. MRTX1133
KRAS inhibitor-23 (INCB159020) achieves oral exposure in nonhuman primate (NHP), a critical differentiating feature relative to the benchmark KRAS G12D inhibitor MRTX1133, which lacks reported oral bioavailability data in higher species [1][2]. The discovery program for INCB159020 explicitly focused on balancing sufficient potency with ADME properties to support oral exposure, successfully overcoming the reduced nucleophilicity of aspartate that historically impeded oral G12D inhibitor development [1]. In contrast, MRTX1133, while demonstrating potent cellular activity (IC50 range 1.5–50 nM in G12D-mutant cells, AsPc-1 IC50 = 1.4 nM, AGS IC50 = 7.9 nM), is primarily characterized in parenteral administration models without established oral PK parameters in NHP [2].
| Evidence Dimension | Oral bioavailability in nonhuman primate (NHP) |
|---|---|
| Target Compound Data | Oral exposure achieved in nonhuman primate |
| Comparator Or Baseline | MRTX1133: No reported oral bioavailability data in NHP; characterized in parenteral models |
| Quantified Difference | Qualitative differentiation: documented oral exposure in NHP vs. absence of reported NHP oral PK data |
| Conditions | Nonhuman primate pharmacokinetic studies; INCB159020 discovery optimization (J Med Chem 2025); MRTX1133 preclinical characterization (Cancer Gene Therapy 2023, scientific reports) |
Why This Matters
Oral bioavailability in nonhuman primate is a critical milestone for translational research and distinguishes INCB159020 as a tool compound for oral dosing studies, whereas MRTX1133 may require parenteral administration for in vivo applications.
- [1] Ye Q, Shvartsbart A, Li Z, Gan P, Policarpo RL, Qi C, et al. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor. J Med Chem. 2025 Jan 23;68(2):1924-1939. PMID: 39772605. View Source
- [2] Wang X, Allen S, Blake JF, Bowcut V, Briere DM, Calinisan A, et al. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. J Med Chem. 2022 Feb 24;65(4):3123-3133. DOI: 10.1021/acs.jmedchem.1c01688. View Source
